

Ethyl 3-oxodecanoate chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-oxodecanoate*

Cat. No.: *B082146*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key experimental protocols for **ethyl 3-oxodecanoate**. The information is intended to support research and development activities by offering a consolidated resource for the characterization and synthesis of this β -keto ester.

Chemical and Physical Properties

Ethyl 3-oxodecanoate is a β -keto ester with the molecular formula $C_{12}H_{22}O_3$. It is a liquid at room temperature and serves as a versatile intermediate in organic synthesis.^[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	ethyl 3-oxodecanoate	PubChem[2]
CAS Number	13195-66-9	PubChem[2]
Molecular Formula	C ₁₂ H ₂₂ O ₃	PubChem[2]
Molecular Weight	214.30 g/mol	PubChem[2]
InChI Key	YZKPCVHTRBTTAX-UHFFFAOYSA-N	Sigma-Aldrich[1]

Table 2: Physical and Chemical Properties

Property	Value	Notes	Source
Physical Form	Liquid	At room temperature	Sigma-Aldrich[1]
Boiling Point	258.8 ± 8.0 °C	Predicted at 760 mmHg	Chemsr[3]
Density	0.9 ± 0.1 g/cm ³	Predicted	Chemsr[3]
Flash Point	104.6 ± 18.5 °C	Predicted	Chemsr[3]
Refractive Index	1.436	Predicted	Chemsr[3]
LogP (XLogP3-AA)	3.3	Computed	PubChem[2]
Topological Polar Surface Area	43.4 Å ²	Computed	PubChem[2]
Rotatable Bond Count	10	Computed	PubChem[2]

Keto-Enol Tautomerism

A critical chemical property of **ethyl 3-oxodecanoate**, like other β -keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity and spectroscopic characterization.

The enol form is stabilized by the conjugation of the C=C double bond with the ester carbonyl group and through the formation of a stable, six-membered intramolecular hydrogen bond.[\[4\]](#) The position of this equilibrium is sensitive to factors such as the solvent and temperature.[\[4\]](#) Non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form.[\[4\]](#)

Caption: Keto-enol tautomerism of **ethyl 3-oxodecanoate**.

Spectroscopic Data (Predicted)

Experimental spectra for **ethyl 3-oxodecanoate** are not widely available. The following data is predicted based on the analysis of structurally similar compounds, such as ethyl 3-oxoheptanoate, and general principles of spectroscopy for β -keto esters.[\[5\]](#) The presence of both keto and enol tautomers in solution will result in two sets of signals for the atoms involved in the tautomerism.[\[4\]](#)

Table 3: Predicted ^1H NMR Spectroscopic Data (Keto Form) Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.19	Quartet (q)	2H	$-\text{OCH}_2\text{CH}_3$
~3.42	Singlet (s)	2H	$-\text{C}(=\text{O})\text{CH}_2\text{C}(=\text{O})-$
~2.53	Triplet (t)	2H	$-\text{C}(=\text{O})\text{CH}_2(\text{CH}_2)_5\text{CH}_3$
~1.55-1.65	Multiplet (m)	2H	$-\text{CH}_2\text{CH}_2(\text{CH}_2)_4\text{CH}_3$
~1.25-1.35	Multiplet (m)	8H	$-(\text{CH}_2)_4\text{CH}_3$ & $-\text{OCH}_2\text{CH}_3$
~0.88	Triplet (t)	3H	$-(\text{CH}_2)_6\text{CH}_3$

Table 4: Predicted ^{13}C NMR Spectroscopic Data (Keto Form) Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

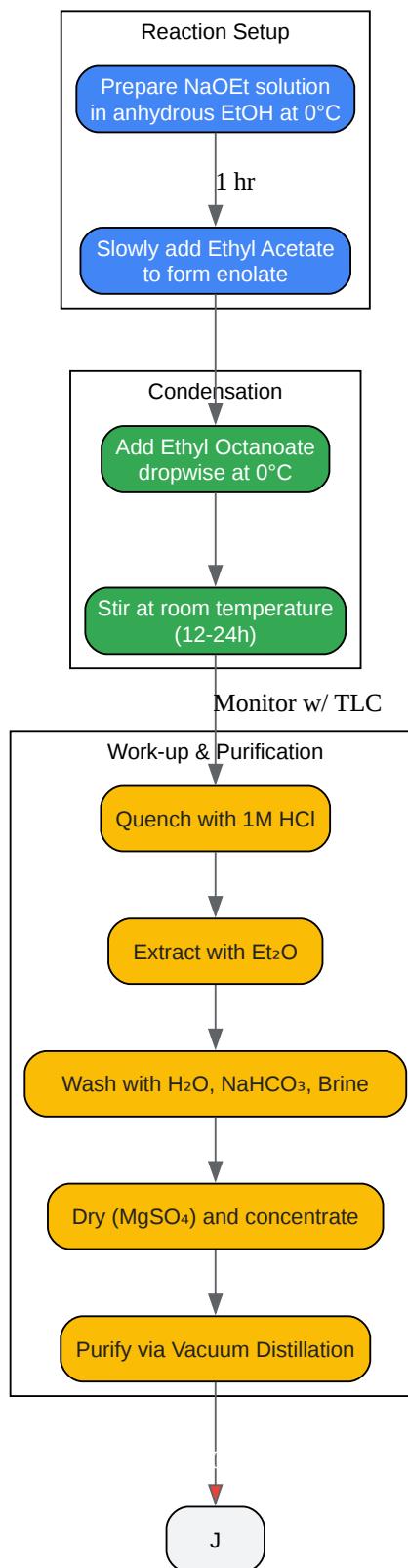
Chemical Shift (δ) ppm	Assignment
~203.0	C=O (Ketone)
~167.5	C=O (Ester)
~61.5	-OCH ₂ CH ₃
~49.8	-C(=O)CH ₂ C(=O)-
~43.5	-C(=O)CH ₂ (CH ₂) ₅ CH ₃
~31.6	-CH ₂ CH ₂ (CH ₂) ₄ CH ₃
~28.8	-(CH ₂)- (Alkyl Chain)
~23.5	-(CH ₂)- (Alkyl Chain)
~22.5	-(CH ₂)- (Alkyl Chain)
~14.1	-OCH ₂ CH ₃
~14.0	-(CH ₂) ₆ CH ₃

Table 5: Predicted Infrared (IR) Spectroscopic Data Sample Preparation: Neat liquid, thin film

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955-2855	Strong	C-H (Aliphatic) Stretch
~1745	Strong	C=O (Ester) Stretch
~1720	Strong	C=O (Ketone) Stretch
~1650	Medium-Weak	C=C (Enol) Stretch
~1250-1150	Strong	C-O (Ester) Stretch

Experimental Protocols

The most common method for synthesizing β -keto esters like **ethyl 3-oxodecanoate** is the crossed Claisen condensation. This protocol involves the base-promoted condensation of ethyl octanoate and ethyl acetate.


Materials:

- Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
- Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)
- Ethyl octanoate
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- **Base Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.
- **Enolate Formation:** Cool the base solution/suspension to 0 °C in an ice bath. Slowly add ethyl acetate dropwise to the flask with vigorous stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.
- **Condensation:** Add a solution of ethyl octanoate in the reaction solvent dropwise to the enolate mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).
- **Work-up and Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Purification:** Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure **ethyl 3-oxodecanoate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **ethyl 3-oxodecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Accurately weigh approximately 10-20 mg of purified **ethyl 3-oxodecanoate**.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Cap the NMR tube and invert it several times to ensure a homogeneous solution.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. For ^{13}C NMR, a standard single-pulse experiment with proton decoupling is typically used.

Infrared (IR) Spectroscopy:

- Sample Preparation (Neat Liquid): As **ethyl 3-oxodecanoate** is a liquid, the spectrum can be acquired as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Data Acquisition: Perform a background scan with the empty salt plates in the beam path.
- Place the prepared sample plates in the spectrometer's sample holder.
- Acquire the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Safety and Handling

Ethyl 3-oxodecanoate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[\[2\]](#)

- **Handling:** Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.
- **Storage:** Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. Ethyl 3-oxodecanoate | CAS#:13195-66-9 | Chemsoc [chemsoc.com]
- 4. Ethyl 3-Oxododecanoate|CAS 67342-99-8 [benchchem.com]
- 5. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- To cite this document: BenchChem. [Ethyl 3-oxodecanoate chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082146#ethyl-3-oxodecanoate-chemical-and-physical-properties\]](https://www.benchchem.com/product/b082146#ethyl-3-oxodecanoate-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com